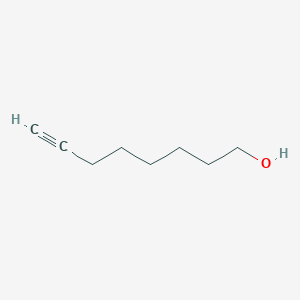

7-Octyn-1-ol

Übersicht

Beschreibung

7-Octyn-1-ol: ist eine organische Verbindung mit der Summenformel C8H14O . Sie zeichnet sich durch das Vorhandensein einer Hydroxylgruppe (-OH) aus, die an eine Kohlenstoffkette gebunden ist, die eine Dreifachbindung zwischen dem siebten und achten Kohlenstoffatom enthält. Diese Verbindung ist auch unter ihrem IUPAC-Namen Oct-7-yn-1-ol bekannt .

Wissenschaftliche Forschungsanwendungen

Chemie: 7-Octyn-1-ol wird als Reagenz in der organischen Synthese verwendet, insbesondere in Click-Chemie-Reaktionen, die Azide beinhalten .

Biologie und Medizin: Die Verbindung wird bei der Synthese von biologisch aktiven Molekülen verwendet, darunter Pharmazeutika und Agrochemikalien .

Industrie: this compound wird bei der Herstellung von Spezialchemikalien und Materialien wie Polymeren und Tensiden eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet hauptsächlich seine Alkin- und Hydroxyl-Funktionsgruppen. Die Alkingruppe kann an Cycloadditionsreaktionen teilnehmen, während die Hydroxylgruppe verschiedene Substitutions- und Oxidationsreaktionen eingehen kann . Diese funktionellen Gruppen ermöglichen es der Verbindung, mit einer Vielzahl von molekularen Zielstrukturen und -wegen zu interagieren, was sie zu einem vielseitigen Reagenz in der chemischen Synthese macht.

Wirkmechanismus

Target of Action

7-Octyn-1-ol is a click chemistry reagent . It contains an alkyne group that can interact with molecules containing azide groups . The primary targets of this compound are therefore molecules with azide groups.

Mode of Action

The alkyne group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This reaction forms a covalent bond between the alkyne and azide groups, creating a stable triazole ring. This reaction is highly selective and efficient, making it a valuable tool in bioconjugation and materials science.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the CuAAC reaction . This reaction is part of the larger field of click chemistry, a set of reactions that are fast, simple to use, easy to purify, and versatile, with a wide range of applications in chemical biology and materials science.

Result of Action

The result of this compound’s action is the formation of a triazole ring via the CuAAC reaction . This reaction can be used to create a wide variety of complex structures from simple starting materials, and has applications in fields ranging from drug discovery to materials science.

Action Environment

The efficacy and stability of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst. In the case of this compound, the CuAAC reaction requires a copper catalyst . The reaction is typically carried out in a solvent such as water or a mixture of water and organic solvent, and can be performed at room temperature .

Biochemische Analyse

Biochemical Properties

7-Octyn-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The hydroxyl group in this compound allows it to participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can influence the enzyme’s activity, leading to either inhibition or activation of biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the regulation of gene expression and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic processes. Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in the breakdown and synthesis of biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The alkyne group in this compound can form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent and can lead to significant physiological changes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and oxidases, which are involved in the breakdown and synthesis of fatty acids. The presence of the alkyne group allows this compound to participate in unique chemical reactions, influencing metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within these compartments can impact its activity and function, leading to changes in cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Alkin-Zipper-Reaktion: Ein übliches Verfahren zur Synthese von 7-Octyn-1-ol ist die Alkin-Zipper-Reaktion. Dieser Prozess verwendet typischerweise Natriumhydrid (NaH) und 1,3-Propandiol in einer trockenen Hexanlösung.

Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC): Dieses Verfahren umfasst die Reaktion der Alkingruppe in this compound mit Aziden in Gegenwart eines Kupferkatalysators.

Industrielle Herstellungsverfahren: Industrielle Herstellungsverfahren für this compound sind in der verfügbaren Literatur nicht gut dokumentiert. die oben genannten Synthesewege können für industrielle Anwendungen skaliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: 7-Octyn-1-ol kann zu 7-Octinsäure oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu 7-Octanol reduziert werden.

Substitution: Die Hydroxylgruppe in this compound kann durch Reaktion mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Jones-Reagenz, Kaliumpermanganat (KMnO4)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Thionylchlorid (SOCl2), Phosphortribromid (PBr3)

Hauptprodukte:

Oxidation: 7-Octinsäure

Reduktion: 7-Octanol

Substitution: verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1-Octyn-3-ol: Diese Verbindung hat eine ähnliche Struktur, aber die Hydroxylgruppe ist am dritten Kohlenstoffatom gebunden.

2-Octyn-1-ol: Ähnlich wie 7-Octyn-1-ol, aber mit der Dreifachbindung zwischen dem zweiten und dritten Kohlenstoffatom.

7-Octinsäure: Die oxidierte Form von this compound.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Positionierung der Alkin- und Hydroxylgruppen, die selektive Reaktionen und Anwendungen in verschiedenen Bereichen ermöglicht. Seine Fähigkeit, Click-Chemie-Reaktionen einzugehen, macht es besonders wertvoll bei der Synthese komplexer Moleküle .

Eigenschaften

IUPAC Name |

oct-7-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNYMVVGBLQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061234 | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-91-0 | |

| Record name | 7-Octyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 7-Octyn-1-ol useful in pheromone synthesis?

A1: this compound serves as a versatile starting material for synthesizing various insect pheromones. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical transformations. For instance, it's been used in the synthesis of (7Z,11E)-7,11-Hexadecadien-1-yl acetate, the sex pheromone of the Angoumois grain moth (Sitotroga cerealella) []. The presence of the alkyne group enables further modifications like alkylations and reductions, leading to the desired pheromone structures.

Q2: Are there other examples of this compound being used to synthesize pheromones?

A2: Yes, this compound has been employed in the synthesis of pheromone components for other insect species. One example is its use in preparing pheromones for Aproaerema modicella []. This highlights the compound's utility in producing a range of pheromones with potential applications in pest control and management.

Q3: What are the structural characteristics of this compound?

A3: this compound has the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Although specific spectroscopic data isn't provided in the provided abstracts, we can infer common characterization methods.

Q4: Has computational chemistry been used to study this compound?

A4: Yes, theoretical studies have investigated the "acetylenic zipper" reaction involving isomers of this compound []. These studies likely involved computational methods like density functional theory (DFT) or molecular mechanics to model the stability and reactivity of different isomers. Such computational insights can guide synthetic strategies and provide a deeper understanding of reaction mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)